Introduction: Understanding BIG ENDOTHELIN-1 and its Place in the Endothelin System
Introduction: Understanding BIG ENDOTHELIN-1 and its Place in the Endothelin System
An In-Depth Technical Guide to the Physiological Effects of BIG ENDOTHELIN-1 (1-39) in Rats
BIG ENDOTHELIN-1 (Big ET-1) is the 39-amino acid peptide precursor to Endothelin-1 (ET-1), one of the most potent vasoconstrictors identified in mammals.[1] While often considered a pro-peptide with limited intrinsic activity, the administration of Big ET-1 provides a unique and physiologically relevant method for studying the endothelin system. Its effects are largely, but not exclusively, mediated by its conversion to the mature 21-amino acid ET-1. This conversion is catalyzed by a specific metalloprotease known as Endothelin-Converting Enzyme (ECE), which is present on the surface of various cells, including vascular endothelium and renal cells.[2][3]
The physiological responses to the endothelin system are mediated by two primary G-protein coupled receptor subtypes:
-
Endothelin Receptor Type A (ET-A): Predominantly located on vascular smooth muscle cells. Its activation leads to a sustained increase in intracellular calcium (Ca²⁺), resulting in prolonged and potent vasoconstriction.[2]
-
Endothelin Receptor Type B (ET-B): Found on endothelial cells and, to a lesser extent, on smooth muscle and renal tubular cells. Activation of endothelial ET-B receptors stimulates the release of vasodilators, primarily nitric oxide (NO) and prostaglandins, counteracting the ET-A mediated vasoconstriction.[2] ET-B receptors also play a crucial role in clearing circulating ET-1.
Studying the effects of exogenous Big ET-1, rather than ET-1 itself, is a powerful experimental paradigm. It allows researchers to investigate the consequences of ET-1 production at the site of ECE activity, mimicking a more localized, paracrine/autocrine mode of action that is central to the system's physiological and pathophysiological roles.[2]
The Cardiovascular Profile of BIG ENDOTHELIN-1 in Rats
The administration of Big ET-1 in rats elicits a profound and dose-dependent impact on the cardiovascular system, primarily characterized by a significant pressor response.
Systemic Hemodynamics: A Potent Pressor Agent
Intravenous administration of Big ET-1 in anesthetized rats produces a significant, dose-dependent, and prolonged increase in mean arterial pressure (MAP).[2][4] For instance, intravenous bolus injections of Big ET-1 at doses of 0.3, 1.0, and 3.0 nmol/kg resulted in a rise in MAP from a baseline of 113±7 mm Hg to a maximum of 148±6 mm Hg at the highest dose.[2] This hypertensive effect is a direct consequence of the conversion of Big ET-1 to ET-1 and the subsequent activation of ET-A receptors on vascular smooth muscle, leading to systemic vasoconstriction and an increase in total peripheral resistance.[4] While Big ET-1 is less potent on a molar basis than ET-1, its greater metabolic stability can lead to a pressor effect that is at least as active as that of ET-1 during continuous infusion.[5][6]
Microcirculatory Effects: A Dose-Dependent Duality
In the rat mesenteric microcirculation, Big ET-1 exhibits dose-dependent effects. Low doses (1-2 nmol/kg) can lead to a significant increase in microvascular blood flow velocity in both arterioles and venules, with a slight vasodilator effect.[7] However, higher doses result in vasoconstriction, consistent with the overwhelming effect of converted ET-1.[7] This highlights the delicate balance between the vasodilatory (ET-B mediated) and vasoconstrictive (ET-A mediated) arms of the endothelin system.
Cardiac Implications
The endothelin system is deeply involved in cardiac function. ET-1 itself exerts potent positive inotropic (contractility) and chronotropic (heart rate) effects, primarily through the dominant ET-A receptors in the rat heart.[8] In pathological states like congestive heart failure (CHF), where the cardiac endothelin system is upregulated, endogenous ET-1 plays a role in maintaining cardiac function.[8] While direct studies on Big ET-1's cardiac effects are less common, its conversion to ET-1 implies a significant contribution to modulating myocardial contractility and heart rate, particularly in disease models.
Renal Physiology: The Paradoxical Actions of BIG ENDOTHELIN-1
The kidney is both a major source and a primary target of the endothelin system, containing the highest concentrations of ET-1 in the body, particularly in the renal medulla.[2] The effects of Big ET-1 on renal function are complex and differ notably from the actions of high-dose ET-1.
Diuresis and Natriuresis: A Surprising Outcome
Contrary to the marked antidiuretic and antinatriuretic effects of high concentrations of ET-1, its precursor, Big ET-1, induces surprisingly potent diuretic and natriuretic responses in rats.[1][2] Administration of Big ET-1 can increase urinary flow rate more than tenfold (from 8.5±1 to 110±14 μL/min) and elevate the fractional excretion of sodium nearly twentyfold (from 0.38±0.13% to 7.51±1.24%).[2]
The mechanism underlying this excretory effect is primarily mediated by the activation of ET-B receptors, which stimulates the production of nitric oxide.[2] This suggests that locally converted ET-1 preferentially acts on ET-B receptors in certain renal compartments to promote salt and water excretion. These actions can occur even in the absence of a pressor effect, indicating a direct tubular site of action.[9]
Renal Hemodynamics: A Balancing Act
The effect of Big ET-1 on renal hemodynamics is dose-dependent. At lower doses that produce diuresis, there may be minimal impact on Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF).[9] However, at higher doses, the potent vasoconstrictor effects of the generated ET-1 become dominant, leading to a significant decrease in both GFR and RPF.[2] Intrarenal arterial injection of Big ET-1 causes a greater reduction in renal blood flow than intravenous injection, underscoring the importance of local conversion within the kidney's vasculature.[4]
The following table summarizes the dose-dependent effects of an intravenous bolus of Big ET-1 in anesthetized rats, based on data from Trujillo et al.[2]
| Parameter | Baseline | Big ET-1 (0.3 nmol/kg) | Big ET-1 (1.0 nmol/kg) | Big ET-1 (3.0 nmol/kg) |
| Mean Arterial Pressure (mmHg) | 113 ± 7 | 121 ± 5 | 135 ± 6 | 148 ± 6 |
| Urine Flow Rate (μL/min) | 8.5 ± 1 | 25 ± 6 | 75 ± 11 | 110 ± 14 |
| Fractional Na⁺ Excretion (%) | 0.38 ± 0.13 | 1.85 ± 0.45 | 4.98 ± 0.98 | 7.51 ± 1.24 |
| GFR (mL/min) | 1.1 ± 0.1 | 1.0 ± 0.1 | 0.9 ± 0.1 | 0.7 ± 0.1 |
| RPF (mL/min) | 3.5 ± 0.4 | 3.1 ± 0.4 | 2.8 ± 0.3 | 2.1 ± 0.3 |
| Indicates significant decrease only at the highest dose. |
Signaling Pathways and Mechanisms of Action
The physiological effects of Big ET-1 are intrinsically linked to its conversion to ET-1 and the subsequent activation of ET-A and ET-B receptors.
Experimental Protocols for Studying BIG ENDOTHELIN-1 Effects in Rats
To rigorously investigate the physiological effects of Big ET-1, well-defined in vivo protocols are essential. The following methodologies provide a framework for assessing its cardiovascular and renal impact in anesthetized rats.
Protocol 1: Assessment of In Vivo Hemodynamic and Renal Responses
This protocol details the measurement of key physiological parameters following intravenous administration of Big ET-1.
1. Animal Preparation: a. Anesthetize a male Sprague-Dawley rat (250-350g) with an appropriate anesthetic agent (e.g., Inactin, pentobarbital), ensuring a stable plane of anesthesia. b. Perform a tracheotomy to ensure a patent airway. c. Cannulate the right jugular vein with polyethylene tubing (PE-50) for the infusion of Big ET-1 and maintenance fluids.[10][11] d. Cannulate the left carotid artery with PE-50 tubing connected to a pressure transducer for continuous measurement of arterial blood pressure and heart rate.[12][13] e. Cannulate the bladder with PE-90 tubing for timed urine collection. f. Administer a continuous intravenous infusion of a saline solution to maintain hydration and promote stable urine flow.
2. Experimental Procedure: a. Allow the animal to stabilize for a 60-minute equilibration period after surgery. b. Collect two baseline 30-minute urine samples and record baseline hemodynamic data (MAP, HR). c. Administer an intravenous bolus injection of Big ET-1 (rat) at desired doses (e.g., 0.3, 1.0, and 3.0 nmol/kg).[2] Alternatively, a continuous infusion can be used.[6] d. Following administration, record hemodynamic data continuously and collect urine in timed intervals (e.g., every 15-30 minutes) for at least 90 minutes.
3. Data Analysis: a. Hemodynamics: Calculate the mean MAP and HR for each collection period. b. Renal Function: Measure urine volume to determine urine flow rate (V). Analyze urine and plasma samples for sodium (to calculate sodium excretion) and a GFR marker like inulin (to calculate GFR).
Protocol 2: Elucidating Mechanisms with Pharmacological Blockade
This workflow is designed to dissect the signaling pathways responsible for the observed effects of Big ET-1.
Rationale for Blockers:
-
ECE Inhibitor (Phosphoramidon): Pretreatment with phosphoramidon blocks the conversion of Big ET-1 to ET-1. This allows for the differentiation of effects caused by Big ET-1 itself versus those caused by the converted ET-1. Abolition of the pressor effect by phosphoramidon confirms its dependence on ECE activity.[4][9]
-
ET-B Antagonist (e.g., A-192621.1): This selectively blocks ET-B receptors. If the diuretic and natriuretic effects of Big ET-1 are abolished by this antagonist, it confirms the central role of the ET-B receptor in mediating these specific renal actions.[2]
-
Nitric Oxide Synthase (NOS) Inhibitor (e.g., L-NAME): Blocking NO production with L-NAME tests the hypothesis that the ET-B mediated renal effects are dependent on the NO signaling pathway. A significant reduction in diuresis following L-NAME pretreatment supports this mechanism.[2]
Conclusion and Future Directions
BIG ENDOTHELIN-1 (1-39) in the rat serves as a critical tool for understanding the localized and systemic actions of the endothelin system. While its most prominent effect is a potent, long-lasting pressor response mediated by its conversion to ET-1 and subsequent ET-A receptor activation, its physiological profile is nuanced. The surprising diuretic and natriuretic actions, driven by ET-B receptor and NO-dependent pathways in the kidney, highlight the complex, often opposing roles of the endothelin system in regulating vascular tone and renal function.
For drug development professionals, understanding these distinct pathways is paramount. The ability to selectively target components of the endothelin system—be it ECE or specific receptor subtypes—holds therapeutic potential for a range of cardiovascular and renal diseases, including hypertension and chronic kidney disease. Future research should continue to explore the differential regulation of ECE and endothelin receptors in various tissues and disease states to unlock more targeted and effective therapeutic strategies.
References
-
Trujillo, A., et al. (2001). Mechanisms of Big Endothelin-1–Induced Diuresis and Natriuresis. Hypertension, 37(2), 316-321. [Link]
-
Sakai, S., et al. (1996). Localization of endothelin ETA and ETB receptor-mediated constriction in the renal microcirculation of rats. The Journal of Physiology, 497(1), 211-218. [Link]
-
Kaasjager, K. A., et al. (1997). Endothelin-1 in humans: kinetics and effects on the renal and endocrine systems. Journal of the American Society of Nephrology, 8(5), 730-738. [Link]
-
Schiffrin, E. L. (2021). The Causal Relationship between Endothelin-1 and Hypertension: Focusing on Endothelial Dysfunction, Arterial Stiffness, Vascular Remodeling, and Blood Pressure Regulation. International Journal of Molecular Sciences, 22(16), 8965. [Link]
-
Mino, N., Kobayashi, Y., & Tashiro, S. (1993). Intrarenal conversion of big endothelin-1 to endothelin-1 in the rat. Biochemical and Biophysical Research Communications, 191(3), 1225-1231. [Link]
-
Abdel-halim, O. B. (2006). Effects of big endothelin-1 in comparison with endothelin-1 on the microvascular blood flow velocity and diameter of rat mesentery in vivo. Microvascular Research, 72(3), 137-145. [Link]
-
Sakai, S., et al. (1995). Endogenous Endothelin-1 Participates in the Maintenance of Cardiac Function in Rats With Congestive Heart Failure. Circulation, 92(10), 2933-2940. [Link]
-
Hoffman, A., et al. (1994). Diuretic-Natriuretic Actions and Pressor Effects of Big-Endothelin (1-39) in Phosphoramidon-Treated Rats. Experimental Biology and Medicine, 205(1), 88-92. [Link]
-
Kohan, D. E., et al. (2011). Regulation and function of the renal endothelin system. Physiological Reviews, 91(1), 1-57. [Link]
-
Yanagisawa, H., et al. (2006). Endothelin-1 gene regulation. American Journal of Physiology-Cell Physiology, 291(5), C817-C828. [Link]
-
Whittington, C. L., et al. (2013). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Journal of Pharmacological and Toxicological Methods, 68(1), 133-140. [Link]
-
Lerman, A., et al. (1991). Circulating and tissue endothelin immunoreactivity in advanced atherosclerosis. New England Journal of Medicine, 325(14), 997-1001. [Link]
-
d'Uscio, L. V., et al. (1997). Comparable Potent Coronary Constrictor Effects of Endothelin-1 and Big Endothelin-1 in Humans. Circulation, 95(1), 21-25. [Link]
-
Banks, R. O. (1990). Effects of endothelin on renal function in dogs and rats. American Journal of Physiology-Renal Physiology, 258(4), F775-F780. [Link]
-
Xu, D., et al. (1994). ECE-1: a membrane-bound metalloprotease that catalyzes the proteolytic activation of big endothelin-1. Cell, 78(3), 473-485. [Link]
-
Gardiner, S. M., et al. (1990). Comparison of the hemodynamic effects of endothelin-1 and big endothelin-1 in the rat. Hypertension, 15(5), 485-492. [Link]
-
University of British Columbia. (n.d.). Intravenous Tail Vein Injections in the Adult Rat SOP. Retrieved from [Link]
-
Toth, L. A., et al. (2012). Method for Single Intravenous Anesthetic Infusion in a Rodent Model. Pharmacology & Pharmacy, 3(4), 430-436. [Link]
-
Fink, G. D., et al. (1984). Continuous blood pressure measurement in rats with aortic baroreceptor deafferentation. American Journal of Physiology-Heart and Circulatory Physiology, 247(4), H686-H690. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Endothelin-converting enzyme 1 - Wikipedia [en.wikipedia.org]
- 4. Intrarenal conversion of big endothelin-1 to endothelin-1 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparison of the hemodynamic effects of endothelin-1 and big endothelin-1 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of big endothelin-1 in comparison with endothelin-1 on the microvascular blood flow velocity and diameter of rat mesentery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]
- 10. Method for Single Intravenous Anesthetic Infusion in a Rodent Model [scirp.org]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuous blood pressure measurement in rats with aortic baroreceptor deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]
